

Comparative Economic & Technical Guide: Octadec-9-enedioic Acid Production

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Compound of Interest

Compound Name: Octadec-9-enedioic acid

CAS No.: 4494-16-0

Cat. No.: B1344361

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Executive Summary

Octadec-9-enedioic acid (ODDA) (CAS: 4494-16-0 for cis isomer) is a high-value C18 unsaturated dicarboxylic acid.[1][2] Unlike shorter diacids (e.g., adipic, azelaic), ODDA retains the hydrophobic C18 backbone and the internal double bond, making it critical for synthesizing flexible bio-polymers, advanced lubricants, and lipophilic drug delivery systems.

This analysis contrasts the two primary production routes:

- **Microbial Biotransformation (Route A):** Utilizes *Candida tropicalis* to selectively oxidize the terminal methyl group of oleic acid. Key Advantage: 100% stereoselectivity for the cis isomer; high titers (>100 g/L).
- **Olefin Metathesis (Route B):** Uses Ruthenium-based catalysts to self-metathesize methyl oleate. Key Advantage: Rapid reaction kinetics; produces diesters directly. Critical Drawback: Produces a thermodynamic mixture of cis/trans isomers (approx. 20:80) and requires expensive catalysts.

Part 1: Molecule Profile & Strategic Importance[3]

Feature	Specification	Relevance in Application
IUPAC Name	(Z)-Octadec-9-enedioic acid	Cis geometry is crucial for membrane fluidity in drug delivery vehicles.
Molecular Formula	C ₁₈ H ₃₂ O ₄	High carbon count provides hydrophobicity.
Key Functionality	-dicarboxylic acid + internal alkene	Enables cross-linking (via alkene) and polymerization (via acid groups).
Target Market	Pharmaceuticals (Drug conjugates), Polyamides (Nylon-18,18), Cosmetics (Dioic acid).	High-value niche; price sensitivity is lower than bulk monomers.

Part 2: Production Route Analysis

Route A: Microbial Biotransformation (The cis-Selective Route)

This route relies on the selective

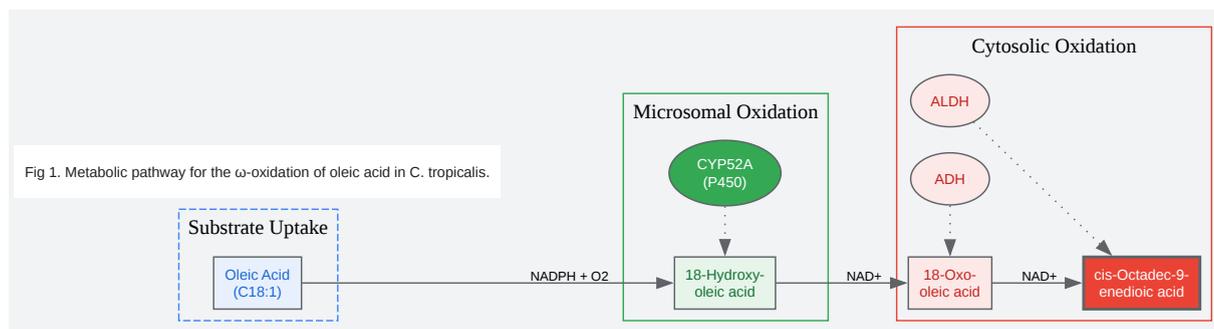
-oxidation of oleic acid by the yeast *Candida tropicalis*. Strains are genetically modified to block the

-oxidation pathway (preventing substrate consumption for energy) and overexpress Cytochrome P450 monooxygenases (CYP52 family).

Mechanism & Pathway

The yeast imports oleic acid and transports it to the peroxisome/endoplasmic reticulum. The CYP450 enzyme hydroxylates the terminal methyl group (

-position), followed by oxidation to the aldehyde (via Alcohol Dehydrogenase, ADH) and finally to the carboxylate (via Aldehyde Dehydrogenase, ALDH).



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Experimental Protocol (Lab Scale)

- Strain: *Candida tropicalis* ATCC 20962 (blocked ω -oxidation).
- Medium: YPD (seed culture); Production medium containing glucose (30 g/L), yeast extract, peptone, and urea.
- Bioreactor: 5L Stirred Tank Reactor (STR).

Step-by-Step Methodology:

- Inoculation: Inoculate 10% (v/v) seed culture into the bioreactor.
- Growth Phase: Maintain at 30°C, pH 6.0 (controlled with 6M NaOH), and DO > 30% for 24 hours to build biomass.
- Induction & Feeding: At 24h, add Oleic Acid (substrate) continuously or in pulses (20 g/L initial). Add Glucose continuously (feed rate 1.5 g/L/h) to provide cofactor regeneration (NADPH) without repressing the CYP enzymes.

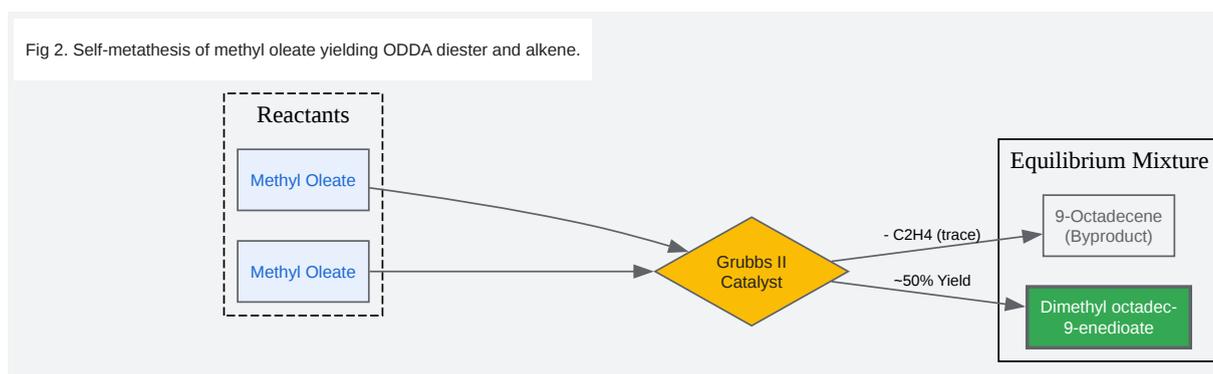
- pH Shift: Adjust pH to 7.5–8.0 during the bioconversion phase to increase the solubility of the diacid product, reducing mass transfer resistance.
- Harvest: After 96–120 hours, stop feed. Acidify broth to pH 2.0 with H₂SO₄ to precipitate the crude ODDA.
- Purification: Extract with ethyl acetate, evaporate solvent, and recrystallize from ethanol/water to obtain >98% purity.

Route B: Olefin Metathesis (The Synthetic Route)

This route utilizes the self-metathesis of methyl oleate.[3] It is a catalytic equilibrium reaction that cleaves the double bond and recombines the fragments.

Mechanism

Two molecules of Methyl Oleate react to form one molecule of 9-Octadecene (alkene byproduct) and one molecule of Dimethyl octadec-9-enedioate (ODDA diester).



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Experimental Protocol (Lab Scale)

- Substrate: Methyl Oleate (>90% purity).
- Catalyst: Grubbs 2nd Generation (Ru-based).

- Solvent: Neat (solvent-free) or Dichloromethane (if necessary).

Step-by-Step Methodology:

- Preparation: In a glovebox or under Argon (Schlenk line), charge a flask with Methyl Oleate (10 mmol).
- Catalyst Addition: Add Grubbs II catalyst (0.1 mol% relative to substrate).
- Reaction: Heat to 45–50°C under vacuum (to remove volatile ethylene if ethenolysis occurs, though self-metathesis is non-volatile). Stir for 12–24 hours.
- Quenching: Add ethyl vinyl ether to deactivate the Ru-catalyst.
- Separation: The reaction yields an equilibrium mixture. Separation of the diester (b.p. ~220°C at low pressure) from 9-octadecene (b.p. ~170°C) requires high-vacuum fractional distillation.
- Hydrolysis: To get the free acid (ODDA), reflux the diester with NaOH/Methanol, then acidify.

Part 3: Comparative Economic Analysis

The following table synthesizes data from techno-economic assessments of similar fatty acid derivatives.

Metric	Route A: Biotransformation	Route B: Metathesis
Primary Cost Driver	OPEX (Glucose & Aeration)	Catalyst Cost (Ruthenium)
Yield (Molar)	High (70–90%)	Moderate (50% equilibrium limit)
Titer / Productivity	100–200 g/L (Fed-batch)	High space-time yield (fast kinetics)
Stereochemistry	100% cis (Z)	Mixture (~80% trans / 20% cis)
Downstream Cost	Moderate (Solvent extraction of whole broth)	High (Vacuum distillation of high-boiling liquids)
Byproducts	Biomass (waste), CO ₂	9-Octadecene (Must find a market to be viable)
Scalability	Linear (Fermentation volume)	Linear (Reactor size), but heat transfer limited
Est. Production Cost	\$3.00 – \$5.00 / kg	\$8.00 – \$12.00 / kg (highly sensitive to Ru recovery)

Critical Analysis for Drug Development

- **Stereochemical Purity:** For pharmaceutical applications (e.g., lipid nanoparticles or drug conjugates), the Biotech Route (A) is superior. The cis-double bond creates a "kink" in the chain, preventing tight packing and maintaining membrane fluidity. The Metathesis route produces predominantly trans-isomers, which behave more like saturated fats (rigid).
- **Regulatory:** Biotransformation uses aqueous media and renewable feedstocks (Green Chemistry), whereas Metathesis often requires removal of heavy metal (Ru) residues to ppm levels, adding significant purification costs for pharma-grade materials.

References

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Sources

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